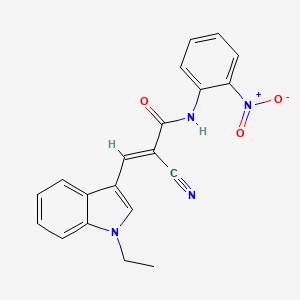![molecular formula C20H26N2O2S B4755007 1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)
1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine, commonly known as DMPP, is a piperazine derivative that has been widely studied for its potential pharmacological applications. DMPP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
DMPP acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
DMPP has been found to have a variety of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and antidepressant properties, DMPP has also been found to have analgesic effects, indicating its potential use in the treatment of pain. DMPP has also been shown to have muscle relaxant effects, making it a potential treatment for muscle spasms.
Advantages and Limitations for Lab Experiments
DMPP has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined mechanism of action, making it a useful tool for studying GABAergic neurotransmission. However, DMPP has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, DMPP has been found to be toxic at high doses, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on DMPP. One area of interest is the development of new DMPP derivatives with improved pharmacological properties. Another potential direction is the investigation of DMPP's effects on other neurotransmitter systems, such as the glutamatergic system. Finally, further research is needed to fully understand the potential therapeutic applications of DMPP in a variety of medical conditions.
Scientific Research Applications
DMPP has been studied extensively for its potential as a therapeutic agent in a variety of medical conditions. Studies have shown that DMPP has potent anticonvulsant properties, making it a potential treatment for epilepsy. DMPP has also been found to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-8-6-10-20(18(16)3)21-11-13-22(14-12-21)25(23,24)15-19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYUXRGBOYTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754931.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4754936.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4754939.png)
![N-isopropyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4754950.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4754955.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![1-{5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4754992.png)
![N-[2-(2-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4754995.png)


![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)
![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)